Introduction: The Significance of the Halogenated Indole Scaffold
Introduction: The Significance of the Halogenated Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 3-chloro-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids, has driven extensive research into its synthesis and functionalization.[1] The introduction of a halogen atom, such as chlorine, onto the indole scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This strategic modification can enhance biological activity and provide a versatile chemical handle for advanced synthetic transformations, including cross-coupling reactions.[1]
This guide focuses on a specific, functionalized member of this class: 3-chloro-1H-indole-5-carboxylic acid . We will provide a comprehensive analysis of its core chemical properties, reactivity, and potential applications, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Section 1: Core Physicochemical and Structural Properties
3-chloro-1H-indole-5-carboxylic acid is a synthetic organic compound that presents as a brown powder under standard conditions.[3] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1224699-05-1 | [3] |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [4] |
| Physical Form | Brown Powder | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at 0-8 °C | [3] |
| SMILES | C1=CC2=C(C=C1C(=O)O)NC=C2Cl | [3] |
| InChI Key | MZUYNTLMQOTJOQ-UHFFFAOYSA-N | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0.86!"]; H1 [label="H", pos="-0.5,1.4!"]; C2 [label="C", pos="1.2,0.86!"]; C3 [label="C", pos="1.5,-0.5!"]; Cl [label="Cl", pos="2.9,-0.8!"]; C3a [label="C", pos="0.4,-1.2!"]; C4 [label="C", pos="0.6,-2.5!"]; H4 [label="H", pos="1.5,-3!"]; C5 [label="C", pos="-0.5,-3.2!"]; C6 [label="C", pos="-1.7,-2.5!"]; H6 [label="H", pos="-2.6,-3!"]; C7 [label="C", pos="-1.9,-1.2!"]; H7 [label="H", pos="-2.8,-0.8!"]; C7a [label="C", pos="-0.7,-0.5!"]; C_COOH [label="C", pos="-0.3,-4.6!"]; O1_COOH [label="O", pos="0.8,-5.2!"]; O2_COOH [label="O", pos="-1.3,-5.2!"]; H_OOH [label="H", pos="-1.1,-6!"]; // Define bonds N1 -- C2; N1 -- H1 [style=solid]; N1 -- C7a; C2 -- C3; C3 -- C3a; C3 -- Cl; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H4; C5 -- C6; C5 -- C_COOH; C6 -- C7; C6 -- H6; C7 -- C7a; C7 -- H7; C_COOH -- O1_COOH [label=""]; C_COOH -- O2_COOH [style=double]; O1_COOH -- H_OOH; // Double bonds in the indole ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C7a -- C3a;
}
Caption: 2D structure of 3-chloro-1H-indole-5-carboxylic acid.
Section 2: Spectroscopic Characterization Profile (Anticipated)
| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | ~12 ppm (singlet, broad) | The acidic proton is highly deshielded and its signal often broadens due to hydrogen bonding. Its position is concentration-dependent.[5] |
| Indole N-H | >10 ppm (singlet, broad) | The N-H proton of the indole ring is also deshielded and can exchange, leading to a broad signal. | |
| Aromatic Protons | 7.0 - 8.5 ppm (multiplets) | Protons on the benzene and pyrrole rings will appear in the aromatic region, with specific splitting patterns determined by their coupling with adjacent protons. | |
| ¹³C NMR | Carboxylic Carbon (-C OOH) | 165 - 185 ppm | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region of the spectrum.[5] |
| Aromatic Carbons | 100 - 140 ppm | The eight other carbon atoms of the indole ring system will resonate in this range. The carbon attached to chlorine (C3) will be influenced by the halogen's electronegativity. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This characteristic broad absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[5] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong, sharp) | This strong absorption is indicative of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[5] | |
| N-H Stretch (Indole) | ~3300 - 3500 cm⁻¹ (moderate) | This absorption corresponds to the stretching vibration of the N-H bond in the indole ring. |
Section 3: Reactivity and Synthetic Profile
The reactivity of 3-chloro-1H-indole-5-carboxylic acid is dictated by the interplay of its three key components: the electron-rich indole nucleus, the deactivating chlorine substituent at the C3 position, and the versatile carboxylic acid group on the benzene ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a highly versatile functional group, enabling a wide range of derivatization reactions essential for medicinal chemistry applications like prodrug synthesis or scaffold elaboration.[1][2]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is often done to improve cell permeability or modify pharmacokinetic properties.[1]
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine is a standard method to form amides. Alternatively, direct coupling with an amine using reagents like EDAC or HATU is common.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-3-chloro-1H-indole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Reactivity of the Indole Ring
The indole ring is inherently electron-rich and susceptible to electrophilic attack. However, the substituents on 3-chloro-1H-indole-5-carboxylic acid significantly modulate this reactivity:
-
The chlorine atom at C3 is an electron-withdrawing group, which deactivates the pyrrole part of the ring towards further electrophilic substitution. The C3 position, normally the most reactive site, is blocked.
-
The carboxylic acid group at C5 is also deactivating, reducing the nucleophilicity of the benzene portion of the ring system.
Plausible Synthetic Workflow
The synthesis of substituted indole carboxylic acids often involves multi-step sequences. While a specific, validated protocol for 3-chloro-1H-indole-5-carboxylic acid is not published, a logical synthetic strategy can be devised based on established indole syntheses like the Fischer indole synthesis, followed by targeted functionalization.
Caption: A generalized workflow for the synthesis of functionalized indole carboxylic acids.
Experimental Causality: The choice of a Fischer indole synthesis is logical as it builds the indole core from readily available anilines and carbonyl compounds.[6] Subsequent chlorination at the C3 position is a common step, often achieved with reagents like N-chlorosuccinimide (NCS). Finally, hydrolysis of an ester protecting group reveals the target carboxylic acid.[6]
Section 4: Applications in Medicinal Chemistry and Drug Discovery
Halogenated indole carboxylic acids are privileged scaffolds in drug discovery. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid group often serves as a key interaction point with biological targets or as a handle for improving solubility.[1][2]
Derivatives of indole carboxylic acids have been successfully developed as potent and selective antagonists for targets like the cysteinyl leukotriene 1 (CysLT1) receptor, relevant for treating asthma.[6] They have also been explored as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[7]
Caption: Role of 3-chloro-1H-indole-5-carboxylic acid as a versatile building block.
This compound serves as a critical starting material or intermediate, allowing medicinal chemists to systematically explore the chemical space around the indole scaffold to optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of 3-chloro-1H-indole-5-carboxylic acid is essential. The compound is classified with GHS07 pictogram, indicating it can be an irritant.[3]
| Hazard Information | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][8] H319: Causes serious eye irritation.[3][8] H335: May cause respiratory irritation.[3][8] |
| Precautionary Statements | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
Self-Validating Protocol Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.[8][9] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved January 14, 2026, from [Link]
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Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
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Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 14, 2026, from [Link]
- Lamberth, C., & Dinges, J. (Eds.). (n.d.). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
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